Orthogonal Reactivity Profile: Differentiating Benzylic (2-position) vs. Aromatic (5-position) Electrophilicity
The compound's primary differentiator is its heterobifunctional nature, enabling stepwise, chemoselective functionalization. Unlike 2-(bromomethyl)benzo[b]thiophene (CAS 10133-20-7) which has only a single reactive site, 5-Bromo-2-(bromomethyl)benzo[b]thiophene provides two distinct reaction handles . The benzylic bromomethyl group (-CH2Br) is highly reactive toward nucleophiles (SN2), while the aromatic bromide (Ar-Br) is unreactive under these conditions, remaining intact for a subsequent, palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) . This allows for the programmed, sequential introduction of two different molecular fragments into the same benzo[b]thiophene core.
| Evidence Dimension | Number of reactive electrophilic sites amenable to sequential functionalization |
|---|---|
| Target Compound Data | 2 (one benzylic bromide, one aromatic bromide) |
| Comparator Or Baseline | 2-(Bromomethyl)benzo[b]thiophene (CAS 10133-20-7): 1 (one benzylic bromide only) |
| Quantified Difference | The target compound possesses 100% more (i.e., double the) programmable reactive handles than the comparator. |
| Conditions | Analysis of molecular structure and reported reactivity (SN2 vs. Pd-catalyzed cross-coupling). |
Why This Matters
This translates directly to greater synthetic efficiency, enabling the assembly of more complex, functionalized molecules in fewer synthetic steps, which is a critical factor in procurement for SAR and materials development.
